molecular formula C22H28N4O4 B11972902 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11972902
M. Wt: 412.5 g/mol
InChI Key: GGFYUMIYIDHIJA-OEAKJJBVSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a hydroxy-dimethoxyphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzyl-1-piperazine, which can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Preparation of the Acetohydrazide Intermediate: The next step involves the formation of acetohydrazide by reacting acetic anhydride with hydrazine hydrate.

    Condensation Reaction: The final step is the condensation of the piperazine derivative with the acetohydrazide intermediate in the presence of 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzaldehyde.

    Reduction: Formation of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methyl]acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the hydrazide moiety are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • **2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • **2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a piperazine ring, a benzyl group, and an acetohydrazide moiety linked to a hydroxy-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H28N4O4/c1-29-19-12-18(13-20(30-2)22(19)28)14-23-24-21(27)16-26-10-8-25(9-11-26)15-17-6-4-3-5-7-17/h3-7,12-14,28H,8-11,15-16H2,1-2H3,(H,24,27)/b23-14+

InChI Key

GGFYUMIYIDHIJA-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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